molecular formula C11H10F4O2 B14774965 (2,4-Bis(difluoromethyl)phenyl)propanoic acid

(2,4-Bis(difluoromethyl)phenyl)propanoic acid

Cat. No.: B14774965
M. Wt: 250.19 g/mol
InChI Key: QNUSGMKFSVRSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Bis(difluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Bis(difluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, such as 2,4-difluorotoluene.

    Halogenation: The aromatic compound undergoes halogenation to introduce bromine atoms at specific positions.

    Grignard Reaction: The brominated compound is then subjected to a Grignard reaction with an appropriate organomagnesium reagent to form the corresponding phenylmagnesium bromide.

    Carboxylation: The phenylmagnesium bromide is treated with carbon dioxide to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(difluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

(2,4-Bis(difluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,4-Bis(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromomethyl)phenylpropionic acid: Similar in structure but with a bromomethyl group instead of difluoromethyl groups.

    2-(4-Methylphenyl)propanoic acid: Contains a methyl group instead of difluoromethyl groups.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A more complex compound with additional functional groups.

Uniqueness

(2,4-Bis(difluoromethyl)phenyl)propanoic acid is unique due to the presence of two difluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

3-[2,4-bis(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H10F4O2/c12-10(13)7-2-1-6(3-4-9(16)17)8(5-7)11(14)15/h1-2,5,10-11H,3-4H2,(H,16,17)

InChI Key

QNUSGMKFSVRSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)F)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.